2,6-Di-tert-butyl-4-phenylpyridine

Description

Overview of Sterically Hindered Pyridines and their Significance in Chemical Synthesis and Materials Science

Sterically hindered pyridines are a class of organic compounds characterized by a pyridine (B92270) ring substituted with bulky groups, typically at the positions adjacent to the nitrogen atom (positions 2 and 6). This structural feature is paramount to their chemical behavior, rendering them as poor nucleophiles while maintaining their capacity to act as bases. wikipedia.orgaskiitians.com This unique reactivity profile, often termed "non-nucleophilic base" character, is highly sought after in chemical synthesis. wikipedia.orgchemeurope.com Unlike conventional bases that can also act as nucleophiles and participate in undesired side reactions, sterically hindered pyridines selectively abstract protons, even from very weak acids, without interfering with electrophilic functional groups in the substrate. chemeurope.comlibretexts.org

The quintessential example is 2,6-di-tert-butylpyridine (B51100), which, due to the bulky tert-butyl groups shielding the nitrogen atom, is an exceptionally weak base in solution but effective at trapping protons without coordinating to metal ions or other Lewis acids. cymitquimica.comstackexchange.com This property is crucial in reactions that are sensitive to nucleophilic attack, such as in the synthesis of vinyl triflates and during certain polymerization reactions. orgsyn.orgchemicalbook.com The degree of steric hindrance can be tuned by varying the substituents, which in turn modulates the basicity and reactivity of the pyridine derivative. stackexchange.comthieme-connect.com

Beyond their role as specialized bases, the rigid and well-defined structures of bulky pyridines make them valuable ligands in coordination chemistry and building blocks for advanced materials. missouristate.eduresearchgate.net Their incorporation into metal complexes can influence the electronic and photophysical properties of the resulting materials. ub.edumdpi.com In materials science, these pyridine derivatives are explored for creating polymers with specific thermal properties and as components in organocatalysis and frustrated Lewis pair (FLP) chemistry. orgsyn.orgresearchgate.netresearchgate.net

Structural Distinctiveness of 2,6-Di-tert-butyl-4-phenylpyridine

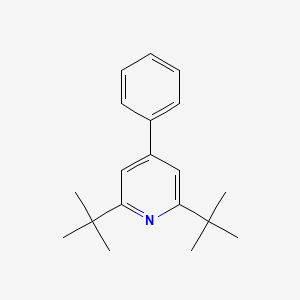

The compound this compound possesses a unique molecular architecture that combines significant steric hindrance with specific electronic features. Its structure consists of a central pyridine ring flanked by two bulky tertiary-butyl groups at the 2 and 6 positions. nih.gov These groups effectively shroud the nitrogen atom's lone pair of electrons, creating a sterically crowded environment that severely inhibits its ability to act as a nucleophile or to coordinate directly with bulky electrophiles and metal centers. cymitquimica.comwikipedia.org This steric shielding is a defining characteristic shared with its simpler analog, 2,6-di-tert-butylpyridine.

Historical Context and Evolution of Research on Bulky Pyridine Derivatives

The study of sterically hindered pyridines began with the synthesis of simpler derivatives to understand the impact of steric effects on basicity and nucleophilicity. The synthesis of 2,6-di-tert-butylpyridine by Brown and Kanner marked a significant milestone, providing the scientific community with an "unusual pyridine base" that exhibited remarkably low basicity in aqueous solutions despite its high gas-phase basicity. chemicalbook.comacs.org This discovery confirmed that the weak basicity in solution was a consequence of steric hindrance to solvation of the corresponding pyridinium (B92312) ion. stackexchange.comchemicalbook.com

Early research focused on preparing these hindered bases and documenting their unique inability to react with Lewis acids like boron trifluoride or to undergo quaternization with methyl iodide, reactions that are typical for less hindered pyridines like 2,6-lutidine. orgsyn.orgacs.org The development of synthetic routes, such as the reaction of pyrylium (B1242799) salts with ammonia (B1221849), enabled access to a variety of substituted bulky pyridines. orgsyn.orgnih.gov For instance, 2,6-di-tert-butyl-4-methylpyridine (B104953) was synthesized and found to be an advantageous non-nucleophilic base for preparing reactive triflates. orgsyn.org

As synthetic methodologies advanced, research evolved from studying fundamental reactivity to utilizing these compounds as tools in complex chemical transformations. beilstein-journals.orgacs.org The focus expanded to include the synthesis of more elaborate structures, where bulky pyridine units are incorporated into larger, multifunctional molecules. This includes the development of chiral pyridine catalysts for asymmetric synthesis, where steric hindrance is a key element in controlling stereoselectivity. acs.org The journey from simple alkyl-substituted pyridines to complex derivatives like this compound reflects a continuous effort to design and synthesize molecules with precisely controlled steric and electronic properties for specialized applications. nih.govbeilstein-journals.org

Current Research Landscape and Emerging Trajectories for this compound

Contemporary research on this compound and related structures is increasingly focused on their application in advanced materials and catalysis. The unique combination of steric bulk and the electronic influence of the 4-phenyl group makes this compound an attractive building block for functional organic materials.

One major area of investigation is in the field of photophysics and electronics. The 4-phenylpyridine (B135609) moiety is known to be a component in luminescent metal complexes used in materials like organic light-emitting diodes (OLEDs). researchgate.netacs.org Research on derivatives such as 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile, which shares the core sterically hindered 4-phenylpyridine structure, highlights the potential for these compounds to serve as electron-transporting organic semiconductors with long-lived emissions. nih.govbeilstein-journals.org The synthesis of these complex molecules often involves cross-coupling reactions like the Sonogashira coupling, starting from a functionalized 4-phenylpyridine core. nih.gov

Emerging trajectories point towards the use of these highly substituted pyridines in organocatalysis and as ligands for transition-metal catalysis. The steric and electronic parameters of such pyridines are being systematically studied to create predictive models for their reactivity. thieme-connect.comresearchgate.net This fundamental understanding is crucial for designing new catalysts and for applications in areas like frustrated Lewis pair (FLP) chemistry, where the bulky, non-coordinating nature of the base is essential. researchgate.net The ability to functionalize the 4-phenyl group opens pathways to immobilize these pyridine units onto polymer supports or to integrate them into larger, well-defined architectures for use in materials science and specialized chemical synthesis. orgsyn.orgresearchgate.net

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75865-16-6 |

| Molecular Formula | C₁₉H₂₅N |

| Molecular Weight | 267.41 g/mol |

Note: Data sourced from public chemical databases. bldpharm.comsigmaaldrich.com

Comparison of pKa Values for Pyridine and Sterically Hindered Derivatives

| Compound | pKa of Conjugate Acid (in 50% ethanol) |

|---|---|

| Pyridine | 4.38 |

| 2,6-Dimethylpyridine (2,6-Lutidine) | 5.77 |

| 2,6-Diisopropylpyridine | 5.34 |

Note: This table illustrates how increasing steric hindrance around the nitrogen atom affects the basicity in solution. stackexchange.com

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N/c1-18(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20-16)19(4,5)6/h7-13H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHGYHRFEQYAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Di Tert Butyl 4 Phenylpyridine and Analogues

Strategies for Constructing the Highly Substituted Pyridine (B92270) Core

A direct and common method for the synthesis of 2,6-di-tert-butylpyridine (B51100) involves the reaction of pyridine with the powerful nucleophilic organometallic reagent, tert-butyllithium (B1211817). wikipedia.org This reaction is analogous in some respects to the Chichibabin reaction, which involves the amination of pyridine. In this case, the tert-butyl anion acts as the nucleophile, attacking the electron-deficient positions of the pyridine ring.

The reaction typically proceeds by the addition of tert-butyllithium to pyridine, leading to the formation of a dihydropyridine (B1217469) intermediate. Subsequent oxidation of this intermediate, often by air or another oxidizing agent, results in the formation of the aromatic 2,6-di-tert-butylpyridine. The high reactivity of tert-butyllithium is essential to overcome the energy barrier for the addition to the aromatic pyridine ring.

A convenient synthesis of 2,6-di-tert-butylpyridine has been reported with a yield of 44% by treating 4-picoline with a tenfold molar excess of tert-butyllithium. orgsyn.orgacs.org The reaction intermediates in the alkylation of pyridine with tert-butyllithium have been a subject of study to better understand the mechanism and optimize reaction conditions. acs.org

Table 1: Synthesis of 2,6-Di-tert-butylpyridine via Nucleophilic Addition

| Starting Material | Reagent | Product | Yield |

| Pyridine | tert-Butyllithium | 2,6-Di-tert-butylpyridine | Moderate |

| 4-Picoline | tert-Butyllithium (10 eq.) | 2,6-Di-tert-butyl-4-methylpyridine (B104953) | 44% orgsyn.org |

Pyrylium (B1242799) salts are versatile and highly reactive precursors for the synthesis of a wide range of substituted pyridines. researchgate.net These cationic, six-membered heterocyclic compounds readily react with nucleophiles, leading to ring-transformation reactions. For the synthesis of 2,6-di-tert-butylpyridine, a corresponding 2,6-di-tert-butylpyrylium salt is required.

The general strategy involves the synthesis of the pyrylium salt, followed by its reaction with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or ammonia itself, to replace the oxygen heteroatom with nitrogen, forming the pyridine ring. nih.gov This method is particularly useful for preparing specifically labeled pyridine derivatives. For instance, the reaction of 2,6-di-tert-butylpyrylium perchlorate (B79767) with ¹⁵NH₄Cl in a sodium acetate-acetic acid buffer has been shown to produce ¹⁵N-labeled 2,6-di-tert-butylpyridine with a high conversion rate of 95%. nih.gov

The synthesis of the precursor 2,6-di-tert-butyl-4-methylpyrylium salts has been achieved in yields ranging from 4-40% using pivalic acid derivatives. orgsyn.org

Table 2: Synthesis of Substituted Pyridines from Pyrylium Salts

| Pyrylium Salt Precursor | Nitrogen Source | Product | Conversion/Yield |

| 2,6-Di-tert-butylpyrylium perchlorate | ¹⁵NH₄Cl | 2,6-Di-tert-butylpyridine-¹⁵N | 95% conversion nih.gov |

| 2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate (B1224126) | Ammonium hydroxide | 2,6-Di-tert-butyl-4-methylpyridine | Not specified orgsyn.org |

Anionic condensation reactions represent another powerful strategy for the construction of the pyridine ring. These methods typically involve the condensation of carbonyl compounds, such as aldehydes and ketones, with a nitrogen source, often ammonia or an ammonia derivative. The Hantzsch pyridine synthesis is a well-known example of such a condensation reaction, which involves the reaction of an aldehyde, a β-ketoester, and a nitrogen donor. organic-chemistry.orgwikipedia.org

For the synthesis of sterically hindered pyridines like 2,6-di-tert-butyl-4-methylpyridine, an anionic condensation reaction has been reported as a viable method. orgsyn.org While specific details of the reactants for this particular synthesis are not extensively documented in the provided context, the general principle involves the base-catalyzed condensation of appropriate carbonyl precursors that can cyclize and aromatize to form the desired pyridine ring. For instance, the condensation of ternary mixtures of aldehydes and/or ketones with ammonia can be used to produce alkylpyridines. google.com The Kröhnke pyridine synthesis is another example where α-pyridinium methyl ketone salts react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to form highly substituted pyridines. wikipedia.org

Introduction of the Phenyl Substituent at the 4-Position

Once the 2,6-di-tert-butylpyridine core is synthesized, the next crucial step is the introduction of the phenyl group at the 4-position. This can be achieved through various modern organic chemistry techniques.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is a particularly effective method for forming C(sp²)-C(sp) bonds. wikipedia.org To form a C(sp²)-C(sp²) bond and introduce a phenyl group, a related cross-coupling reaction such as the Suzuki or Stille coupling is more direct. However, a Sonogashira coupling can be part of a two-step strategy.

A plausible Sonogashira-based approach to 2,6-Di-tert-butyl-4-phenylpyridine would first involve the coupling of a 4-halo-2,6-di-tert-butylpyridine with phenylacetylene. This would yield 2,6-di-tert-butyl-4-(phenylethynyl)pyridine. The resulting alkyne can then be reduced to the corresponding alkane or, more relevantly, can be part of a more complex transformation to arrive at the phenyl-substituted product, though this is less direct than other cross-coupling methods.

More direct C(sp²)-C(sp²) bond formations like the Suzuki coupling (using phenylboronic acid) or Stille coupling (using phenylstannane) with 4-halo-2,6-di-tert-butylpyridine would be highly effective for the direct introduction of the phenyl group. These reactions are widely used for the synthesis of biaryl compounds.

Table 3: Representative Cross-Coupling Reaction for 4-Phenylpyridine (B135609) Synthesis

| Pyridine Substrate | Coupling Partner | Catalyst System | Product |

| 4-Iodo-2,6-di-tert-butylpyridine | Phenylboronic acid | Pd(PPh₃)₄ / Base | This compound |

| 4-Bromo-2,6-di-tert-butylpyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 2,6-Di-tert-butyl-4-(phenylethynyl)pyridine |

Another strategic approach to introduce the phenyl group at the 4-position is through the interconversion of an existing functional group on the 2,6-di-tert-butylpyridine ring. This method relies on the ability to transform a pre-installed functional group into the desired phenyl substituent through a series of chemical reactions.

For example, starting with 2,6-di-tert-butyl-4-methylpyridine, the methyl group can be functionalized. This could involve radical halogenation to form a 4-(halomethyl) derivative, which can then undergo further reactions. A more direct approach would be to first introduce a different functional group at the 4-position that is more amenable to conversion to a phenyl group.

A common strategy involves the introduction of a halogen or a triflate group at the 4-position of 2,6-di-tert-butylpyridine. This can be achieved through electrophilic aromatic substitution, although the steric hindrance of the tert-butyl groups can make this challenging. Once the 4-halo derivative is obtained, it can be readily converted to the 4-phenyl derivative via the cross-coupling reactions described in the previous section.

Alternatively, if a 2,6-disubstituted pyridine-4-carboxylic acid is available, it can be converted to the corresponding acyl chloride and then subjected to a Friedel-Crafts acylation with benzene (B151609), followed by reduction of the resulting ketone to an alkyl group, although this is a multi-step process. The derivatization of the hydroxy group in 2,6-disubstituted pyridines can also lead to other functional groups that can then be transformed. google.com

Methodological Advancements in Yield and Selectivity

The synthesis of sterically hindered pyridines, such as this compound, has been approached through various methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. These advancements have been driven by the need for higher efficiency, milder reaction conditions, and greater functional group tolerance.

One of the foundational methods for creating 2,4,6-trisubstituted pyridines is the Kröhnke pyridine synthesis. This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate. wikipedia.org The reaction proceeds through a Michael addition followed by cyclization and aromatization to form the pyridine ring. wikipedia.org While effective for generating a wide array of functionalized pyridines, classical methods like the Kröhnke synthesis can sometimes be limited by the need for specific precursors and reaction conditions that may not be compatible with all desired substituents. wikipedia.orgmdpi.com

More recent advancements have focused on transition-metal catalysis to construct the substituted pyridine core with greater precision and efficiency. Methodologies such as Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions have become powerful tools. mdpi.com These reactions allow for the direct coupling of aryl groups (like the phenyl group at the C4 position) to a pre-formed pyridine ring or the construction of the ring itself through catalytic cascades. For instance, a palladium-catalyzed reaction cascade involving an initial Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation has been used to synthesize complex fused heterocyclic systems, demonstrating the power of these methods for creating highly substituted aromatic compounds. researchgate.net These transition-metal-catalyzed approaches often offer significant advantages in terms of yield, selectivity, and the ability to introduce a wider variety of functional groups under milder conditions compared to traditional condensation methods.

The table below summarizes representative approaches, highlighting the evolution from classical to modern synthetic strategies for substituted pyridines.

| Methodology | General Reactants | Key Features | Typical Application |

|---|---|---|---|

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone, α,β-unsaturated carbonyl, ammonia source | Classical condensation; forms the pyridine ring. | Synthesis of 2,4,6-trisubstituted pyridines. wikipedia.org |

| Transition-Metal Cross-Coupling (e.g., Suzuki) | Halogenated pyridine, arylboronic acid, Pd catalyst | Direct arylation; high selectivity and functional group tolerance. | Introduction of aryl substituents onto a pyridine scaffold. mdpi.com |

| Catalytic Cycloaromatization | Acyclic precursors, Lewis acid or transition-metal catalyst | Ring formation and aromatization in one pot. | Efficient construction of complex aromatic systems. researchgate.net |

Analytical Techniques for Structural Elucidation in Synthetic Studies

The unambiguous confirmation of the structure of this compound and its analogues relies on a combination of powerful analytical techniques. These methods provide detailed information on connectivity, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most crucial tool for determining the molecular structure in solution.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a symmetrically substituted compound like this compound, the spectrum would show characteristic signals for the aromatic protons on the pyridine and phenyl rings, as well as a distinct, highly integrated singlet for the 18 equivalent protons of the two tert-butyl groups. nih.gov The large steric bulk of the tert-butyl groups can influence the chemical shifts of adjacent protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key signals would include those for the quaternary carbons of the tert-butyl groups, the aromatic carbons of both rings, and the distinct carbons of the pyridine ring.

2D NMR Techniques: For more complex analogues, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the precise substitution pattern on the pyridine ring. rsc.orgipb.pt

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov In the mass spectrum of related compounds like 2,6-di-tert-butylpyridine, fragmentation often involves the loss of methyl groups or isobutylene (B52900) from the tert-butyl substituents, leading to characteristic fragment ions that help confirm the structure. nih.govmassbank.eu

The table below outlines the primary role of each analytical technique in the structural elucidation process.

| Technique | Primary Information Obtained | Application in Structural Elucidation |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Confirms the presence of aromatic and aliphatic (tert-butyl) protons and their relative positions. nih.gov |

| ¹³C NMR | Number and type of carbon atoms | Identifies all unique carbon atoms in the molecule, including quaternary carbons. rsc.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Confirms the molecular formula (via HRMS) and provides structural clues from fragmentation patterns. nih.gov |

| X-ray Crystallography | 3D molecular structure in solid state | Provides unambiguous proof of structure, including bond lengths, angles, and conformation. mdpi.com |

Steric and Electronic Influences on 2,6 Di Tert Butyl 4 Phenylpyridine Reactivity and Interactions

Conformational Dynamics and Rotational Barriers Induced by tert-Butyl Groups

The substitution pattern of 2,6-di-tert-butyl-4-phenylpyridine introduces significant steric strain that governs its three-dimensional structure and dynamic behavior.

Influence of the 4-Phenyl Substituent on Molecular Geometry

| Compound | Dihedral Angle (Pyridine-Phenyl) | Reference |

|---|---|---|

| 2-Phenylpyridine (B120327) | ~23° | researchgate.net |

| 4'-(3-fluoro-5-methylphenyl)-2,2':6',2''-terpyridine | 28.2° | |

| 4'-(3,5-bis(trifluoromethyl)phenyl)-2,2':6',2''-terpyridine | 20.4° | |

| 4'-(3,5-bis(tert-butyl)phenyl)-2,2':6',2''-terpyridine | 40.5° |

Perturbations in Basicity and Nucleophilicity

The steric and electronic environment of the nitrogen atom in this compound significantly modifies its acid-base properties compared to unsubstituted pyridine (B92270).

Steric Inhibition of Protonation and Lewis Acidity Adduct Formation (e.g., distinction from Brønsted acids)

The most prominent chemical characteristic of pyridines bearing bulky 2,6-disubstitution is their behavior as "non-nucleophilic" or "sterically hindered" bases. acs.org The tert-butyl groups effectively shield the nitrogen atom's lone pair of electrons, creating a sterically crowded environment. nih.govresearchgate.net This steric hindrance dramatically impedes the nitrogen's ability to act as a nucleophile and form adducts with Lewis acids. helsinki.filibretexts.org For example, while 2,6-di-tert-butylpyridine (B51100) can be protonated by Brønsted acids like HCl (where the attacking species is a small proton), it fails to form a stable adduct with larger Lewis acids such as boron trifluoride (BF₃). drugfuture.comacs.org This selective reactivity makes it a valuable tool in organic synthesis for scavenging protons without interfering with Lewis acid-catalyzed reactions. This phenomenon of hindered Lewis acid-base adduct formation is a foundational principle in the development of "Frustrated Lewis Pairs" (FLPs), where the inability of a bulky acid and base to neutralize each other leads to unique reactivity. helsinki.filibretexts.orgd-nb.info

Quantitative Analysis of Acid-Base Equilibria (e.g., pKa measurements)

For instance, the pKa of the conjugate acid of the parent compound, 2,6-di-tert-butylpyridine, is 3.58 in 50% aqueous ethanol, which is significantly lower than that of pyridine (pKa 4.38) under the same conditions. stackexchange.com This demonstrates that despite having two electron-donating tert-butyl groups, it is an unusually weak base. stackexchange.comcdnsciencepub.com The pKa of this compound is expected to be in a similar range, modulated slightly by the electronic influence of the 4-phenyl group.

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyridine | 4.38 | stackexchange.com |

| 2,6-Dimethylpyridine | 5.77 | stackexchange.com |

| 2,6-Diisopropylpyridine | 5.34 | stackexchange.com |

| 2,6-Di-tert-butylpyridine | 3.58 | stackexchange.com |

Aromaticity and Electronic Structure Modulation

Despite the significant steric distortions, the core pyridine ring of this compound retains its aromatic character. The aromaticity of pyridine is derived from its cyclic, planar system of six π-electrons, which satisfies Hückel's rule (4n+2 π electrons). numberanalytics.comuobabylon.edu.iqlibretexts.orgbhu.ac.in The nitrogen atom's lone pair resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. libretexts.orgbhu.ac.in

Mechanistic Investigations of Reactions Involving 2,6 Di Tert Butyl 4 Phenylpyridine

Role as a Sterically Hindered Non-Nucleophilic Base

The steric bulk of 2,6-di-tert-butyl-4-phenylpyridine and its analogs, such as 2,6-di-tert-butyl-4-methylpyridine (B104953), is a defining characteristic that governs its chemical behavior. wikipedia.org These compounds can be protonated but resist forming adducts with Lewis acids like boron trifluoride. wikipedia.org This selective reactivity makes them valuable tools in reactions where the presence of a nucleophilic base would lead to undesirable side reactions.

Applications in Highly Acid-Sensitive Methylation Reactions

In reactions involving highly acid-sensitive substrates, the use of a strong, non-nucleophilic base is crucial to prevent degradation. While specific research on this compound in methylation is not extensively detailed in the provided results, the analogous compound 2,6-di-tert-butyl-4-methylpyridine has been shown to be effective. For instance, its combination with methyl trifluoromethanesulfonate (B1224126) leads to improved yields in the methylation of carbohydrates with acid- or base-labile groups under very mild conditions. orgsyn.org This suggests that the bulky pyridine (B92270) core is key to preventing unwanted side reactions by efficiently scavenging protons generated during the reaction without interfering with the substrate or reagents. The photochemical methylation of heteroarenes like 2,6-di-tert-butylpyridine (B51100) has also been demonstrated, where direct excitation of the protonated heterocycle allows for alkylation using alcohols as the alkylating agents. rsc.org

Facilitation of Silylation Processes

The utility of sterically hindered pyridines extends to silylation reactions. These bases can facilitate the silylation of various substrates by activating the silylating agent or scavenging protons generated during the reaction, without competing as a nucleophile. While direct studies on this compound are not explicitly detailed, the principle is well-established with similar bulky pyridines. orgsyn.org For instance, catalyst-controlled C2-selective silylation of pyridines has been achieved, highlighting the importance of the catalyst in directing the reaction. rsc.org

Promotion of Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Alkylation) under Basic Conditions

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, is traditionally carried out under acidic conditions. wikipedia.org However, the use of sterically hindered pyridines allows for Friedel-Crafts alkylations to be performed under basic conditions. orgsyn.org This is a significant advantage as it broadens the scope of substrates that can be used, particularly those that are sensitive to strong acids. The hindered base likely functions by deprotonating a precursor to generate the active electrophile, or by scavenging protons produced during the substitution, thereby preventing side reactions and decomposition of acid-sensitive starting materials or products.

Insights into Palladium-Catalyzed Transformations Utilizing Bulky Pyridine Motifs

The pyridine motif is an effective ligand for various transition metals, including palladium. rsc.org The steric and electronic properties of bulky pyridine ligands, such as this compound, can significantly influence the outcome of palladium-catalyzed reactions. The steric hindrance can prevent the formation of inactive palladium black and can lead to the formation of monoligated Pd(OAc)2 complexes, which can be highly reactive. acs.org

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in many palladium-catalyzed cross-coupling reactions. nih.gov In a typical catalytic cycle, a Pd(0) species undergoes oxidative addition with a substrate, such as an aryl halide, to form a Pd(II) intermediate. This is followed by transmetalation and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govksu.edu.sa

The nature of the ligands bound to the palladium center plays a critical role in these steps. Bulky ligands can facilitate reductive elimination by creating steric pressure around the metal center. nih.gov For instance, in the context of C-C bond formation, the reductive elimination of two cisoidal anionic ligands from a metal center is a key product-forming step. ksu.edu.sa The steric bulk of ligands like this compound can influence the geometry and electronic properties of the palladium complex, thereby affecting the rates of both oxidative addition and reductive elimination.

| Reaction Step | Description | Role of Bulky Pyridine Ligand |

| Oxidative Addition | The addition of a substrate (e.g., R-X) to a low-valent metal center (e.g., Pd(0)), increasing the oxidation state of the metal. | The ligand's steric bulk can influence the coordination sphere of the palladium, potentially affecting the rate and selectivity of the oxidative addition step. |

| Reductive Elimination | The elimination of a product molecule from a higher-valent metal center (e.g., Pd(II)), decreasing the oxidation state of the metal. | Sterically demanding ligands can promote reductive elimination by destabilizing the transition state leading to the product, thereby accelerating the final step of the catalytic cycle. nih.gov |

C-H Bond Activation Mechanisms (e.g., directed functionalization)

Palladium-catalyzed C-H bond activation is a powerful tool for the direct functionalization of unactivated C-H bonds. rsc.org In many cases, a directing group on the substrate coordinates to the palladium catalyst, bringing it in close proximity to the C-H bond to be activated. snnu.edu.cn The pyridine nitrogen itself can act as a directing group. rsc.org

The mechanism often involves the formation of a palladacycle intermediate through a process like concerted metalation-deprotonation (CMD) or electrophilic palladation. nih.gov The ligand on the palladium catalyst can significantly influence the reactivity and selectivity of this step. Bulky pyridine ligands can modulate the steric environment around the metal, favoring activation at less hindered positions. For example, in the palladium-catalyzed methylation of 2-phenylpyridine (B120327), the reaction proceeds through C-H bond activation, and the mechanism has been studied computationally, revealing both radical and non-radical pathways. researchgate.net

| C-H Activation Mechanism | Description | Influence of Bulky Pyridine Ligands |

| Concerted Metalation-Deprotonation (CMD) | A mechanism where the C-H bond is broken and a new M-C bond is formed in a single step, often involving an internal base. | The ligand can act as the internal base or influence the geometry of the transition state, thereby affecting the rate and regioselectivity of the C-H activation. snnu.edu.cn |

| Electrophilic Palladation | An electrophilic attack of the palladium catalyst on the C-H bond, leading to a palladacycle intermediate. | The electronic properties of the ligand can modulate the electrophilicity of the palladium center, influencing its reactivity towards C-H bonds. |

Radical and Non-Radical Pathways in Catalytic Cycles

In many transition metal-catalyzed reactions, the precise mechanism can be ambiguous, often involving a subtle interplay between radical and non-radical (ionic or organometallic) pathways. The presence of a non-coordinating base like this compound can be instrumental in dissecting these pathways. While direct mechanistic studies detailing the role of this compound are not extensively documented, its function can be inferred from studies on analogous hindered bases and related catalytic systems.

Catalytic cycles, such as those in palladium-catalyzed C-H functionalization, often feature key steps where the distinction between radical and non-radical mechanisms is critical. researchgate.netrsc.org These steps include the cleavage of peroxide bonds, C-H bond activation, C-C bond activation, and reductive elimination. rsc.org

Radical Pathways: These pathways are often initiated by single-electron transfer (SET) processes or homolytic cleavage of weak bonds. researchgate.net For instance, in reactions using peroxides like di-tert-butyl peroxide, a radical pathway can be initiated by the homolytic cleavage of the O-O bond. rsc.org The resulting radicals can then participate in a chain reaction. rsc.org The use of radical traps or inhibitors, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT), can help identify the involvement of radical intermediates; a significant decrease in reaction rate or yield upon the addition of these traps points to a radical mechanism. nih.gov

Non-Radical Pathways: These pathways typically involve concerted steps or intermediates with even numbers of electrons, such as oxidative addition and reductive elimination at a metal center. researchgate.netatamanchemicals.com In the context of a palladium-catalyzed methylation using di-tert-butyl peroxide, a non-radical pathway might involve the coordination of the peroxide to the palladium center, followed by heterolytic bond cleavages. rsc.org In such scenarios, the C-C bond activation step is often the rate-limiting step. rsc.orgatamanchemicals.com

A combination of both radical and non-radical steps is also common. For example, a reaction might proceed through a radical pathway to form a key organometallic intermediate (e.g., a palladium-methyl complex), which then undergoes further transformation via a non-radical, ionic pathway. rsc.orgatamanchemicals.com

The role of a hindered base like this compound in these cycles is primarily to control the concentration of protons (H⁺). In many catalytic cycles, protons are generated as byproducts. These protons can lead to undesired side reactions or influence the equilibrium of key steps. By selectively scavenging these protons without interfering with the metallic catalyst, the base ensures that the intended catalytic cycle proceeds cleanly, allowing for a clearer investigation of the inherent radical versus non-radical steps.

| Feature | Radical Pathway | Non-Radical Pathway |

| Initiation | Homolytic bond cleavage; Single Electron Transfer (SET) researchgate.netrsc.org | Coordination, Oxidative Addition rsc.org |

| Intermediates | Carbon-centered or heteroatom-centered radicals rsc.org | Organometallic species (e.g., Pd(IV)), ionic intermediates researchgate.net |

| Key Steps | Radical addition, Hydrogen Atom Transfer (HAT) rsc.orgnih.gov | Concerted Metalation-Deprotonation (CMD), Reductive Elimination researchgate.netrsc.org |

| Effect of Inhibitors | Reaction is significantly slowed or stopped by radical traps (e.g., TEMPO) nih.gov | Reaction is largely unaffected by radical traps |

| Example Rate-Limiting Step | Often the initial radical generation or a propagation step | Often C-C or C-H bond activation at the metal center rsc.orgatamanchemicals.com |

Elucidating Selectivity Control in Organic Reactions Mediated by this compound

Selectivity—chemo-, regio-, and stereoselectivity—is a cornerstone of modern synthetic chemistry. This compound, by virtue of its sterically hindered yet basic nitrogen atom, is a powerful tool for controlling selectivity, particularly in reactions that are sensitive to acidity or involve competing reaction sites.

The primary mechanism by which this compound and its analogues control selectivity is by acting as a non-coordinating proton sponge . In many reactions, particularly those catalyzed by Lewis acids or those that generate strong Brønsted acids as byproducts, the presence of an unhindered base (like pyridine or triethylamine) can be detrimental. These simpler bases can coordinate to the metal center, poisoning the catalyst, or participate in undesired side reactions.

In contrast, the bulky tert-butyl groups on this compound prevent the nitrogen lone pair from accessing and coordinating to a metal center. However, the much smaller proton can still access the basic nitrogen. This allows the base to neutralize acid generated in situ without interfering with the catalyst's activity.

This principle has been demonstrated in various transformations using the closely related hindered base 2,6-di-tert-butylpyridine:

Preventing Brønsted Acid Catalysis: In studies of FeBr₃-catalyzed arene borylation, the addition of 2,6-di-tert-butylpyridine was used to probe for "hidden Brønsted acid catalysis." The fact that the reaction was not inhibited confirmed that HBr was not the primary catalytic species, but rather a reagent that helped generate the active boron catalyst. d-nb.info

Enabling Selective Functionalization: In the directed borylation of indoles, the use of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTP) was crucial. It prevented the protonation of the desired product and other basic species in the reaction mixture, thereby improving the selectivity and yield of the C7-borylated product. rsc.org

Homogeneous Catalysis Confirmation: In studies of platinum-mediated olefin hydroarylation, 2,6-di-tert-butyl-4-methylpyridine was added as a control reagent. Its presence did not inhibit the reaction, providing evidence that the catalysis was homogeneous and Pt-mediated, rather than being caused by trace acid impurities. acs.org

The phenyl group at the 4-position of this compound primarily modifies the electronic properties and solubility of the molecule compared to its 4-methyl or 4-unsubstituted analogues, but the overarching principle of sterically-hindered basicity remains the same. Therefore, it is employed to direct the outcome of reactions toward a specific product by suppressing acid-catalyzed side reactions or decomposition pathways.

| Reaction Type | Role of Hindered Pyridine Base | Selectivity Achieved | Example Base |

| Arene Borylation | Acts as a proton scavenger to prevent catalyst inhibition and side reactions. d-nb.info | Allows the desired catalytic cycle to proceed without interference from generated HBr. | 2,6-di-tert-butylpyridine d-nb.info |

| Indole Functionalization | Prevents protonation of starting materials and products. rsc.org | Enhances regioselectivity for C7-borylation by minimizing undesired acid-mediated processes. | 2,6-di-tert-butyl-4-methylpyridine rsc.org |

| Olefin Hydroarylation | Used as a mechanistic probe to rule out acid catalysis. acs.org | Confirms that the observed reactivity and selectivity stem from the metal catalyst itself. | 2,6-di-tert-butyl-4-methylpyridine acs.org |

| Regiodivergent Alkylation | Influences the aggregation state and reactivity of organolithium reagents. acs.org | Directs the alkylation of pyridines to either the C2 or C4 position. | N/A (Illustrates general principle of additives controlling selectivity) |

2,6 Di Tert Butyl 4 Phenylpyridine As a Ligand in Coordination Chemistry and Catalysis

Ligand Design Principles for Transition Metal Complexes

The design of ligands is a cornerstone of modern coordination chemistry and catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. The use of 2,6-di-tert-butyl-4-phenylpyridine as a ligand is governed by several key principles, primarily revolving around steric hindrance and electronic tuning.

The most prominent feature of this ligand is the presence of two bulky tert-butyl groups flanking the nitrogen donor atom. This steric bulk serves multiple purposes:

Stabilization of Reactive Species: The bulky groups can create a protective "pocket" around the metal center. This steric shielding can prevent bimolecular decomposition pathways, such as ligand dimerization or unwanted side reactions, thereby stabilizing low-coordinate or reactive metal complexes.

Control of Coordination Number: The steric hindrance can limit the number of ligands that can coordinate to a metal center, favoring the formation of complexes with lower coordination numbers. This can be crucial for creating vacant coordination sites necessary for catalytic cycles.

Influence on Reaction Selectivity: The sterically demanding environment can influence the regioselectivity and stereoselectivity of catalytic reactions by controlling the approach of substrates to the metal's active site.

The phenyl group at the 4-position primarily influences the electronic properties of the pyridine (B92270) ring through mesomeric and inductive effects. It can participate in π-stacking interactions, which can play a role in the solid-state packing of complexes and in non-covalent interactions with substrates.

In the broader context of pyridine-type ligands, such as the widely used 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), the incorporation of tert-butyl groups is a common strategy to enhance solubility and to modulate the electronic and steric properties of the resulting metal complexes. acs.orgprinceton.edu These principles are directly applicable to this compound, which can be viewed as a monodentate analogue with even greater steric shielding of the metal center from the sides.

Coordination Modes and Stoichiometries in Metal-Ligand Adducts

The steric profile of this compound heavily influences how it binds to metal centers and the resulting architecture of the coordination compounds.

Due to its nature as a monodentate ligand (binding through a single nitrogen atom), this compound typically forms mononuclear complexes where one or more ligands coordinate to a single metal center. The number of ligands that can bind is highly dependent on the size of the metal ion and the other ligands present. For instance, with a relatively small metal ion, the coordination of more than two of these bulky ligands might be sterically prohibitive.

As a simple substituted pyridine, this compound functions as a classic terminal, monodentate ligand. It does not possess the capability to form a chelate ring on its own, as this requires a second donor atom within the same molecule that can bind to the same metal center.

However, the principles of its design can be extended to create multidentate ligands that can act as chelating or bridging agents. For example, linking two this compound units through a flexible or rigid spacer could create a bidentate ligand. The steric bulk of the tert-butyl groups would then enforce a specific geometry on the resulting metallacycle.

In coordination polymers, related pyridine-based ligands can act as bridges between metal centers. nih.gov If this compound were incorporated into a larger ligand framework with multiple donor sites, it could participate in forming bridging architectures, with the bulky substituents influencing the porosity and dimensionality of the resulting network.

Applications in Homogeneous Catalysis

The unique steric and electronic properties conferred by the this compound scaffold make it an intriguing ligand for homogeneous catalysis, where fine-tuning the metal's environment is key to achieving high efficiency and selectivity.

Cross-coupling reactions are a pillar of modern synthetic chemistry, and the design of supporting ligands is critical to their success. The steric bulk of ligands like this compound can be particularly advantageous in promoting challenging coupling reactions.

C(sp³)–C(sp³) bond formation and Reductive Elimination: The formation of carbon-carbon bonds between two sp³-hybridized centers is a significant challenge due to sluggish oxidative addition and competing β-hydride elimination reactions. The use of bulky ligands is a key strategy to facilitate this transformation. For instance, in nickel-catalyzed C(sp³)–C(sp³) cross-coupling reactions, bulky ligands are known to promote the crucial reductive elimination step, which forms the desired C-C bond. princeton.edu

A proposed catalytic cycle for a nickel-catalyzed deoxygenative alkylation of alcohols with alkyl bromides highlights the importance of the ligand. princeton.edu In such cycles, a dialkylnickel(III) intermediate is formed, which then undergoes reductive elimination to yield the C(sp³)–C(sp³) coupled product. princeton.edu While this specific example used a pyridine-oxazoline (pyrox) ligand, the principle of using sterically demanding ligands to facilitate reductive elimination is general. The significant steric hindrance provided by the two tert-butyl groups in this compound would be expected to promote a similar effect, potentially accelerating the final bond-forming step and preventing side reactions.

The mechanism for the palladium-catalyzed methylation of 2-phenylpyridine (B120327) has been studied, where the vital C-C bond formation occurs via reductive elimination from a palladium intermediate. rsc.org This underscores the importance of this elementary step in cross-coupling involving pyridine-type molecules.

Table 1: Key Steps in a Generic Ni-Catalyzed C(sp³)–C(sp³) Cross-Coupling Cycle

| Step | Description | Role of Bulky Ligand |

|---|---|---|

| Oxidative Addition | The alkyl halide adds to the low-valent metal center (e.g., Ni(I)). | Can influence the rate and selectivity of this step. |

| Transmetalation/Radical Capture | A second alkyl group is transferred to the metal center. | Steric bulk can control the approach of the second coupling partner. |

| Reductive Elimination | The two alkyl groups couple and are eliminated from the metal center, forming the C-C bond and regenerating the catalyst. | Steric pressure from bulky ligands often accelerates this crucial bond-forming step. princeton.edu |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Hydrosilylation: Catalytic hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a C=O or C=C bond), is a powerful method for producing organosilicon compounds. The reaction is often catalyzed by transition metal complexes. The ligand on the metal can influence the activity and selectivity of the catalyst. While specific studies on this compound in this context are not prominent, the principles of ligand design suggest it could be beneficial. A bulky ligand can create an open coordination site for the substrate to bind and can influence the regioselectivity of the Si-H addition.

Hydroamination: Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. acs.org This reaction can be catalyzed by various transition metal complexes, and the ligand plays a critical role in overcoming challenges like catalyst deactivation and poor selectivity. nih.gov For intermolecular hydroamination, bulky ligands can prevent the formation of stable off-cycle dimeric or oligomeric species, thus maintaining catalytic activity. The sterically encumbered nature of this compound makes it a candidate ligand for promoting such reactions by enforcing a monomeric and reactive catalytic species. For example, rhodium-catalyzed intermolecular hydroamination often suffers from catalyst inhibition, a problem that can sometimes be mitigated by the use of sterically demanding ligands. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) |

| 2,6-di-tert-butyl-4-methylphenol (BHT) |

| Cobalt(II) |

| Nickel |

| Palladium |

| Rhodium |

| Iridium |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Redox Catalysis and Electron Transfer Processes

The sterically hindered nature of this compound makes it an intriguing ligand in the field of redox catalysis and electron transfer processes. The bulky tert-butyl groups flanking the nitrogen atom can enforce specific coordination geometries on a metal center, influencing its electronic properties and subsequent reactivity. While direct and extensive research on this compound in this specific context is not abundant, valuable insights can be drawn from studies on structurally related bulky pyridine and terpyridine ligands.

The primary role of such bulky ligands is often to stabilize metal centers in various oxidation states, which is crucial for catalytic cycles that involve redox steps. By preventing dimerization or other deactivation pathways of the catalytically active species, these ligands can enhance catalytic efficiency. For instance, in the realm of photoredox catalysis, bulky pyridine derivatives are utilized to fine-tune the photophysical and electrochemical properties of metal complexes, such as those of iridium and ruthenium. acs.org These complexes are known to mediate a wide array of chemical transformations through single-electron transfer (SET) pathways. acs.orgresearchgate.net The electron-donating or -withdrawing nature of the substituents on the pyridine ring, including the phenyl group at the 4-position, can further modulate the redox potentials of the resulting metal complexes.

Furthermore, a study on a tripyridine ligand incorporating a 2,6-di-tert-butylphenolic fragment revealed the formation of stable phenoxyl radicals upon oxidation. nih.gov This finding highlights the ability of the 2,6-di-tert-butylphenyl moiety, which is structurally similar to the substituent on our target ligand, to participate in redox processes. The generation of such radical species is a cornerstone of many catalytic C-H functionalization and coupling reactions. researchgate.net

The table below summarizes key findings from research on related bulky pyridine ligand systems, offering a proxy for the potential applications of this compound in redox catalysis.

| Catalyst/Complex System | Redox Process | Application | Key Findings |

| Copper(II) with 4′-phenyl-2,2′:6′,2″-terpyridine | Cu(II) ⇌ Cu(I) | Oxidation of benzylamine (B48309) and 3,5-di-tert-butylcatechol | Reversible one-electron redox process; high catalytic activity. researchgate.net |

| Cobalt(II) with a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment | Oxidation of the phenolic group | Formation of stable phenoxyl radicals | The 2,6-di-tert-butylphenyl group is redox-active. nih.gov |

| Iridium(III) with bulky bipyridine ligands | Ir(III) → *Ir(III) → Ir(IV) or Ir(II) | Photoredox catalysis (e.g., aza-Henry reactions) | Bulky ligands stabilize the complex and tune redox potentials. rsc.org |

| Palladium(II) with 2-phenylpyridine | Pd(II)/Pd(IV) or radical pathways | Catalytic methylation of C-H bonds | Mechanism involves single-electron transfer or oxidative addition. researchgate.net |

Immobilization and Heterogenization of this compound-Based Catalysts (e.g., polymer-supported variants)

The transition from homogeneous to heterogeneous catalysis is a critical step for the industrial application of many catalytic systems, as it simplifies catalyst separation and recycling. The immobilization of catalysts based on this compound, while not extensively documented for this specific ligand, can be conceptualized based on established methods for related polypyridyl and bulky ligand complexes.

One of the most common strategies for the heterogenization of such catalysts is their covalent attachment to or incorporation within a solid support, such as a polymer. This can be achieved by modifying the ligand with a polymerizable group, such as a vinyl substituent, prior to complexation with a metal. The resulting monomeric metal complex can then be copolymerized with other monomers to yield a polymer-supported catalyst. rsc.org

An example of this approach is the immobilization of an iridium-based photocatalyst. rsc.org A vinyl-functionalized phenylpyridine ligand was synthesized and used to prepare an iridium complex, which was then subjected to radical polymerization. The resulting polymer-immobilized catalyst demonstrated effectiveness in aerobic phosphonylation reactions and could be recovered and reused multiple times without a significant loss of activity. rsc.org This strategy could be directly applicable to this compound by introducing a polymerizable handle onto the phenyl ring.

Another approach involves the physical entrapment of the catalyst within the pores of a support material, or its adsorption onto the surface. researchgate.net However, covalent bonding is often preferred to minimize leaching of the active metal species into the reaction medium. semanticscholar.org

The choice of support and immobilization technique can significantly impact the catalyst's activity and selectivity. The steric bulk of the 2,6-di-tert-butyl groups in our target ligand could present both challenges and opportunities. While it might hinder the synthetic steps for immobilization, it could also create a more defined and isolated catalytic environment on the support surface, potentially preventing bimolecular deactivation pathways. semanticscholar.org

The table below outlines potential strategies for the immobilization of catalysts based on this compound, drawing from methodologies applied to similar catalytic systems.

| Immobilization Strategy | Support Material | Example of Related System | Advantages | Potential Challenges for this compound System |

| Covalent attachment via a functionalized ligand | Polystyrene | Iridium complex with a vinyl-functionalized phenylpyridine ligand rsc.org | Strong catalyst-support interaction, minimizes leaching, allows for catalyst recycling. rsc.org | Synthesis of the functionalized this compound ligand may be complex. |

| Entrapment in a porous matrix | Silica, Zeolites | Various metal complexes researchgate.net | Simple preparation, protects the catalyst from the bulk solution. | Potential for catalyst leaching, diffusion limitations for substrates and products. |

| Ion exchange | Zeolites, Clays | Metal-salen complexes | Strong electrostatic interaction, can be a simple method for charged complexes. | Requires the this compound complex to be charged. |

| Adsorption | Activated Carbon, Alumina | Various homogeneous catalysts researchgate.net | Simple procedure, wide range of applicable supports. | Weaker interaction can lead to significant leaching of the catalyst. |

Supramolecular Assemblies and Host Guest Chemistry of 2,6 Di Tert Butyl 4 Phenylpyridine Derivatives

Self-Assembly of Coordination Polymers and Discrete Supramolecular Structures

The self-assembly of 2,6-di-tert-butyl-4-phenylpyridine derivatives with metal ions leads to the formation of both discrete supramolecular structures and extended coordination polymers. The final architecture is a result of a delicate balance between the directional bonding capabilities of the pyridine (B92270) nitrogen and the steric influence of the bulky substituents.

The nitrogen atom of the pyridine ring in this compound and its derivatives serves as a primary site for directional bonding with metal centers. This Lewis basic nitrogen atom readily coordinates to metal ions, forming predictable and stable metal-ligand bonds that are fundamental to the construction of coordination-driven supramolecular assemblies. acs.orgresearchgate.net The geometry of the resulting complex is highly dependent on the coordination preferences of the metal ion and the stoichiometry of the reactants. For instance, the interaction of pyridine-based ligands with metal ions like copper(II) or palladium(II) can lead to the formation of various architectures, from simple dimers to more complex cages and polymers. researchgate.netnih.govacs.org The directional nature of the metal-pyridine bond is a key factor in guiding the self-assembly process towards specific, well-defined structures. In systems with multiple pyridine units, such as those derived from 2,6-bis(2-pyridyl)-4-phenylpyridine, the chelating effect of the terpyridine-like scaffold can lead to the formation of highly stable and predictable metallo-supramolecular structures. nih.govtue.nl

Host-Guest Recognition and Encapsulation Phenomena

The unique combination of a sterically hindered binding site and aromatic surfaces makes derivatives of this compound potential candidates for host-guest chemistry applications. While specific studies on the host-guest chemistry of this compound itself are not extensively reported, the principles of molecular recognition can be inferred from related systems. The cavity formed by the bulky tert-butyl groups and the phenyl substituent can potentially accommodate small guest molecules. The recognition process would be driven by a combination of size and shape complementarity, as well as non-covalent interactions such as hydrogen bonding and π-π stacking between the host and the guest. beilstein-journals.orgresearchgate.net For instance, larger macrocyclic structures incorporating the this compound motif could be designed to encapsulate specific guest molecules, with the pyridine nitrogen acting as a potential binding site for guests capable of hydrogen bonding. acs.orgiucr.org The steric hindrance provided by the tert-butyl groups could also play a role in the selective binding of guests, favoring those that can fit within the sterically constrained environment. chinesechemsoc.orgmdpi.com The development of such host-guest systems could have applications in areas such as sensing, catalysis, and drug delivery. mdpi.comrsc.org

Design of Molecular Receptors Incorporating this compound Units

The rational design of molecular receptors is a cornerstone of supramolecular chemistry, aiming to create host molecules with precisely defined cavities capable of recognizing and binding specific guest molecules. The incorporation of the this compound unit into such receptors is driven by the desire to leverage its distinct steric and electronic properties. The bulky tert-butyl groups can act as rigid structural elements, helping to preorganize the receptor's conformation and create a well-defined binding pocket. Furthermore, the phenylpyridine core offers potential for π-π stacking and other non-covalent interactions with guest molecules.

One prominent strategy in receptor design involves the use of macrocyclic scaffolds, such as calixarenes and porphyrins, which provide a robust framework for the attachment of recognition sites. nih.govmdpi.com For instance, the functionalization of a calix researchgate.netarene with a zinc-porphyrin cap has been explored for the binding of pyridine derivatives. mdpi.com In such systems, the calixarene (B151959) forms a cavity, and the metal center of the porphyrin acts as a binding site. The steric profile of the pyridine guest is a critical determinant of binding affinity. While guests like 4-methylpyridine (B42270) can be accommodated within the cavity, bulkier substituents, such as those in 4-phenylpyridine (B135609), can hinder penetration into the binding site. mdpi.com This highlights a key consideration in the design of receptors based on this compound: the need to create a sufficiently large and accommodating cavity to overcome the steric hindrance of the tert-butyl groups.

Another approach involves the synthesis of "molecular tweezers," which are acyclic host molecules with two "arms" that can bind a guest molecule between them. These systems often rely on a combination of hydrogen bonding and π-π stacking interactions to achieve guest recognition. illinois.edu The this compound unit could, in principle, be incorporated into the arms or the central spacer of a molecular tweezer, with the phenyl group participating in aromatic stacking interactions.

The table below summarizes key design considerations for molecular receptors incorporating the this compound unit.

| Design Parameter | Rationale | Potential Challenges |

| Scaffold Type | Macrocycles (e.g., calixarenes) offer preorganized cavities. Acyclic tweezers provide flexibility. | Steric hindrance from tert-butyl groups may prevent encapsulation in smaller macrocycles. |

| Cavity Size | Must be large enough to accommodate the bulky tert-butyl groups of the receptor unit and the intended guest. | Larger cavities may lead to lower binding affinity and selectivity due to weaker interactions. |

| Functional Groups | Introduction of hydrogen bonding donors/acceptors or metal coordination sites can enhance binding strength and selectivity. | Synthetic difficulty in selectively functionalizing the sterically hindered pyridine ring. |

| Solvent Choice | The solvent can significantly influence the strength of non-covalent interactions and the overall stability of the host-guest complex. | The nonpolar nature of the tert-butyl groups may necessitate the use of organic solvents. |

Selectivity in Substrate Binding and Release

The ultimate goal in designing a molecular receptor is to achieve high selectivity for a specific substrate. This selectivity arises from a combination of factors, including size and shape complementarity between the host and guest, as well as specific intermolecular interactions such as hydrogen bonds, electrostatic interactions, and π-π stacking. In the context of receptors incorporating this compound, the steric bulk of the tert-butyl groups is expected to play a dominant role in determining substrate selectivity.

Research on related systems provides insights into the principles governing selectivity. For example, in the case of the calix researchgate.netarene-capped Zn-porphyrin receptor, the steric hindrance of the guest molecule was a key factor. mdpi.com While it could bind 4-methylpyridine, the binding of the bulkier 4-phenylpyridine was significantly weaker, demonstrating shape-based selectivity. mdpi.com This suggests that a receptor based on this compound would likely exhibit high selectivity for guests that can fit within the sterically demanding cavity created by the tert-butyl groups, while excluding larger or differently shaped molecules.

The release of a bound substrate is another critical aspect of host-guest chemistry, particularly for applications in areas such as catalysis and drug delivery. Release can often be triggered by an external stimulus, such as a change in solvent polarity, pH, or temperature, which alters the strength of the non-covalent interactions holding the host-guest complex together.

The table below outlines factors influencing selectivity and release in host-guest systems based on this compound derivatives.

| Factor | Influence on Selectivity | Influence on Release |

| Guest Size/Shape | High selectivity for guests that are sterically compatible with the cavity defined by the tert-butyl groups. | Guests with weaker binding affinities may be more easily released. |

| Non-covalent Interactions | Specific interactions (e.g., hydrogen bonding, π-stacking) with the phenylpyridine core enhance selectivity for complementary guests. | Disruption of these interactions by external stimuli can trigger release. |

| Solvent Effects | Competitive binding of solvent molecules can modulate substrate selectivity. | A change to a more strongly coordinating solvent can displace the guest. |

| Temperature | Binding is often an exothermic process, so selectivity may decrease at higher temperatures. | Increasing the temperature can provide the energy needed to overcome the binding enthalpy, leading to release. |

Theoretical and Computational Chemistry of 2,6 Di Tert Butyl 4 Phenylpyridine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 2,6-di-tert-butyl-4-phenylpyridine, such studies would provide critical insights into its stability, electronic properties, and potential for chemical reactions.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings suggests the possibility of multiple conformations for this compound. Ab initio methods, which are based on first principles of quantum mechanics without experimental parameters, and less computationally expensive semi-empirical methods, could be employed to map the potential energy surface as a function of this rotation. This analysis would identify the most stable conformer(s) and the energy barriers between different rotational states. Such information is vital for understanding the molecule's dynamic behavior, yet no conformational analysis studies for this compound are available in the literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for translating complex quantum mechanical wavefunctions into the familiar language of chemical bonding, including lone pairs, bonds, and intermolecular interactions. An NBO analysis of this compound would quantify the charge distribution across the molecule, revealing the electron-donating or -withdrawing nature of the substituent groups. It would also detail hyperconjugative interactions and potential charge transfer between the phenyl and pyridine rings, which are key to understanding its reactivity and electronic properties. To date, no NBO analysis specific to this compound has been published.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with a solvent. An MD simulation of this compound would model the molecule's movements over time, providing a dynamic picture of its conformational landscape. By including solvent molecules in the simulation, one could investigate solvation effects, such as how the molecule is oriented and stabilized in different solvents. This is crucial for predicting its behavior in solution, but no such simulations have been documented.

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Structural Assignment and Mechanistic Studies

Computational methods are routinely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure or to study reaction mechanisms. For this compound, these predictions would be invaluable.

NMR Spectroscopy: Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: The prediction of the infrared (IR) spectrum would identify the characteristic vibrational frequencies corresponding to different functional groups and vibrational modes within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for the absorption of ultraviolet-visible (UV-Vis) light, helping to interpret the experimental UV-Vis spectrum.

While experimental spectra for this compound may exist, the corresponding computational predictions that would aid in their detailed interpretation are not available in the scientific literature.

Advanced Materials Applications and Emerging Research Directions for 2,6 Di Tert Butyl 4 Phenylpyridine

Organic Electronic and Optoelectronic Materials

Derivatives based on the phenylpyridine framework are being explored as active components in various organic electronic and optoelectronic devices. The strategic substitution of the benzene (B151609) core with phenylpyridinyl and di-tert-butyl-carbazolyl units has led to the development of novel materials with promising charge transport and light-emitting properties. researchgate.netrsc.org

The charge transport characteristics and energy levels are critical parameters for the performance of organic semiconductors. Research into derivatives incorporating phenylpyridinyl and di-tert-butyl-carbazolyl moieties has revealed significant findings. These compounds exhibit ionization potentials in the range of 5.48 to 5.62 eV. researchgate.netrsc.org Depending on the specific molecular structure, they can demonstrate either unipolar or bipolar charge transport. researchgate.netrsc.org

Detailed studies have measured hole mobility reaching up to 4 × 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 9 × 10⁵ V cm⁻¹. researchgate.netrsc.org Furthermore, related pyridine-3,5-carbonitrile structures have been shown to possess good electron-injecting and transporting properties, with electron mobility values reaching 5.7 × 10⁻⁶ cm²/V∙s. semanticscholar.org The thermal stability of these materials is also noteworthy, with some derivatives forming molecular glass with a high glass transition temperature of 211 °C, which is beneficial for the durability of electronic devices. rsc.org

Table 1: Optoelectronic Properties of Phenylpyridine Derivatives

| Property | Value | Source(s) |

|---|---|---|

| Ionization Potential | 5.48 - 5.62 eV | researchgate.netrsc.org |

| Charge Transport | Bipolar or Unipolar | researchgate.netrsc.org |

| Hole Mobility (max) | 4 × 10⁻⁴ cm² V⁻¹ s⁻¹ | researchgate.netrsc.org |

| Electron Mobility (related structures) | 5.7 × 10⁻⁶ cm²/V∙s | semanticscholar.org |

| Glass Transition Temperature (max) | 211 °C | rsc.org |

| External Quantum Efficiency (WOLED) | up to 5.2% | researchgate.netrsc.org |

| External Quantum Efficiency (Sky-Blue OLED) | up to 4.1% | researchgate.netrsc.org |

The emission properties of materials derived from the 2,6-di-tert-butyl-4-phenylpyridine scaffold are particularly promising for OLED technology. The emission in these compounds originates from the relaxation of hybridized local and charge-transfer states. researchgate.netrsc.org This characteristic enables the development of color-tunable white organic light-emitting diodes (CT-WOLEDs). researchgate.netrsc.org

White electroluminescence has been successfully achieved by overlapping the emission from the compound with the electroplex emission from the hole-transporting layer at varying applied voltages. researchgate.net Fabricated devices have demonstrated an external quantum efficiency (EQE) of up to 5.2% and feature an adjustable color temperature ranging from a warm 3339 K to a cool 6562 K. researchgate.net In addition to white light, these materials have been used to create sky-blue OLEDs that leverage exciplex-forming properties and thermally activated delayed fluorescence (TADF), achieving an EQE of 4.1%. researchgate.netrsc.org Some derivatives exhibit deep-blue fluorescence with a quantum efficiency in solid samples as high as 33%. researchgate.netrsc.org

Polypyridine compounds, including terpyridines which share structural similarities with phenylpyridines, are recognized for their utility as ligands in sensitizers for dye-sensitized solar cells (DSCs). nih.gov These ligands play a crucial role in forming metal complexes that can achieve lower band gaps for the metal-to-ligand charge transfer (MLCT). nih.gov This leads to improved absorption at lower energies and, consequently, broader harvesting of the solar spectrum. nih.gov The ability to coordinate with metal ions like platinum(II) opens up innovative research avenues for creating charge-separated excited states that can be utilized in solar energy conversion. researchgate.net While direct integration of this compound itself is an area for further research, its core structure is representative of the types of ligands that are actively being modified and engineered to enhance the performance of photovoltaic devices. nih.gov

Functional Materials for Sensing and Separation Technologies

Beyond optoelectronics, the phenylpyridine structure is proving valuable in the development of highly specialized functional materials for chemical separation.

Researchers have synthesized novel diamide (B1670390) extractants that incorporate a central phenylpyridine ring to achieve the selective separation of tetravalent plutonium (Pu(IV)) from complex nuclear waste streams. rsc.orgresearchgate.net These ligands, such as 2,2′-(((4-phenylpyridine-2,6-diyl)bis(3,1-phenylene))bis(oxy))bis(N,N-dioctylacetamide), have demonstrated high selectivity for Pu(IV) over other actinides like Uranium(VI) and Americium(III), as well as various fission products. rsc.orgresearchgate.net

In a 3 M nitric acid medium, one of the developed ligands achieved a distribution ratio for Pu(IV) of 27.1, while the ratios for U(VI), Np(V), and Am(III) were significantly lower at 1.11, 0.3, and 0.03, respectively. rsc.orgresearchgate.net This high degree of selectivity underscores the potential of these phenylpyridine-based materials for application in advanced nuclear fuel reprocessing and waste management, which is critical for environmental safety. rsc.org

Table 2: Separation Selectivity of a Phenylpyridine Diamide Ligand for Actinides

| Metal Ion | Distribution Ratio (D) | Source(s) |

|---|---|---|

| Plutonium (Pu(IV)) | 27.1 | rsc.orgresearchgate.net |

| Uranium (U(VI)) | 1.11 | rsc.orgresearchgate.net |

| Neptunium (Np(V)) | 0.3 | rsc.orgresearchgate.net |

Future Research Prospects and Interdisciplinary Opportunities for this compound Chemistry

The chemistry of this compound and its derivatives stands at the intersection of materials science, organic electronics, and coordination chemistry, presenting numerous opportunities for future research. A primary goal is the continued design and synthesis of new extractants with even greater selectivity and stability for advanced separation technologies, particularly in the nuclear field. rsc.org

Interdisciplinary collaborations will be key to unlocking the full potential of this molecular scaffold. The integration of these pyridine-based ligands into novel organometallic complexes could lead to breakthroughs in photocatalysis and sensing applications. researchgate.net Furthermore, computational modeling and theoretical studies will play a vital role in predicting the properties of new derivatives, guiding synthetic efforts toward materials with tailored functionalities for applications ranging from renewable energy harvesting to environmental remediation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,6-Di-tert-butyl-4-phenylpyridine, and how can purity be optimized?

- Answer : The Mitsunobu reaction has been utilized for synthesizing terpyridine derivatives with sterically hindered substituents, leveraging aryl coupling and tert-butyl group introduction strategies . For purification, column chromatography (e.g., silica gel) combined with GC or HPLC analysis ensures high purity (>98%) by resolving steric hindrance-induced byproducts. Catalytic ring-closing reactions (e.g., using palladium catalysts) may also optimize yield for bulky pyridines . Storage under inert gas (N₂/Ar) at 2–8°C prevents oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :